3,5-Dichloro-2-biphenylol potassium salt

Description

Properties

CAS No. |

53404-30-1 |

|---|---|

Molecular Formula |

C12H7Cl2KO |

Molecular Weight |

277.18 g/mol |

IUPAC Name |

potassium;2,4-dichloro-6-phenylphenolate |

InChI |

InChI=1S/C12H8Cl2O.K/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8;/h1-7,15H;/q;+1/p-1 |

InChI Key |

DHGBHSSPKJMLHQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Reactivity

Structural Features

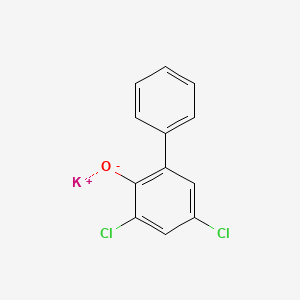

The compound consists of a biphenyl core with a hydroxyl group at position 2 and chlorine substituents at positions 3 and 5. The potassium ion stabilizes the phenolate form, enhancing solubility in polar solvents.

Figure 1: Structural Representation of 3,5-Dichloro-2-biphenylol Potassium Salt

Cl

\

C6H3-O⁻K⁺

/ \

Cl / \

C6H4

Analytical Characterization

Spectroscopic Data

Applications and Regulatory Status

Synthetic Intermediate

- Organophosphorus Compounds : Reacts with phosphorus to form cyclic derivatives (e.g., US3702878A).

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-biphenylol potassium salt undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can modify the biphenyl structure.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products Formed:

Substitution Products: Various substituted biphenyl derivatives.

Oxidation Products: Biphenyl quinones.

Reduction Products: Reduced biphenyl derivatives.

Scientific Research Applications

Chemistry: 3,5-Dichloro-2-biphenylol potassium salt is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated biphenyls on cellular processes. It is also investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds .

Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-biphenylol potassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 3,5-Dichloro-2-biphenylol Potassium Salt and Analogues

*Estimated by adding K⁺ (39.10 g/mol) to the parent acid (239.097 g/mol).

†CAS number corresponds to the parent acid.

Key Observations :

Functional Groups :

- The target compound’s hydroxyl and biphenyl structure contrasts with the sulfonate group in Sodium 3,5-dichloro-2-hydroxybenzenesulfonate, which increases hydrophilicity and reactivity in aqueous systems .

- The sulfonamide-cyanamide derivative (Table 1, row 3) exhibits complex substituents (e.g., sulfonyl, cyanamide), enabling diverse reactivity in drug synthesis .

Counterion Effects :

- Potassium salts generally offer better solubility in organic-aqueous mixed solvents compared to sodium salts, which are more hydrophilic. This makes the target compound preferable in certain synthetic protocols.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-dichloro-2-biphenylol potassium salt with high purity?

- Methodology : React 3,5-dichloro-2-biphenylol with potassium hydroxide (KOH) in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. Monitor the reaction progress via thin-layer chromatography (TLC) or pH titration. Purify the product via recrystallization using ethanol/water mixtures, and confirm purity through HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

- Key Considerations : Ensure stoichiometric equivalence of KOH to avoid residual free phenol or excess potassium. Dry the final product under vacuum to prevent hygroscopic degradation.

Q. How can the structural integrity of this compound be validated?

- Analytical Techniques :

- FT-IR : Confirm deprotonation of the phenolic -OH group (absence of ~3200 cm⁻¹ O-H stretch) and presence of potassium-oxygen bonds (broad bands ~400-500 cm⁻¹).

- NMR : Use DMSO-d6 for ¹H and ¹³C NMR to observe aromatic proton shifts (δ 6.8–7.5 ppm) and chlorine-induced deshielding.

- X-ray Diffraction (XRD) : For crystalline samples, refine lattice parameters using SHELX software to resolve potassium coordination geometry .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Storage Protocol : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 4°C. Avoid exposure to moisture or acidic vapors to prevent hydrolysis back to the free phenol. Monitor stability via periodic FT-IR and HPLC analysis .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

- Experimental Design :

- Solubility Profiling : Conduct phase-solubility studies in buffered solutions (pH 4–10) and organic solvents (e.g., DMSO, THF). Use UV-Vis spectroscopy to quantify saturation points.

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution to differentiate intrinsic solubility from kinetic limitations.

- Contradiction Resolution : Discrepancies may arise from polymorphic forms or residual solvents; characterize batches via differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) .

Q. What advanced techniques are suitable for studying its degradation pathways under oxidative conditions?

- Methodology :

- Forced Degradation : Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) and monitor degradation products via LC-MS/MS (Q-TOF preferred for high-resolution mass data).

- Mechanistic Probes : Use isotopically labeled ³⁶Cl to track chlorine displacement reactions. Employ electron paramagnetic resonance (EPR) to detect radical intermediates.

- Data Interpretation : Compare fragmentation patterns with databases (e.g., PubChem) to identify chlorinated biphenyl quinones or dimeric byproducts .

Q. How can its interactions with biological macromolecules (e.g., enzymes) be systematically evaluated?

- Approach :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins.

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., cytochrome P450 enzymes). Validate with fluorescence quenching assays.

- Inhibition Studies : Perform dose-response assays (IC₅₀ determination) in enzyme activity kits, accounting for potassium ion interference via control experiments .

Methodological Notes

- SPE Optimization for Aqueous Samples : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water. Adjust pH to 7–8 to enhance retention of the deprotonated salt. Elute with methanol:acetic acid (95:5 v/v) and quantify via LC-UV .

- Thermal Analysis : Employ thermogravimetric analysis (TGA) to determine decomposition onset temperatures (~250–300°C expected) and correlate with potassium content via inductively coupled plasma mass spectrometry (ICP-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.